molecular formula C17H24Cl2N2 B14476035 Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride CAS No. 65843-82-5

Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride

Cat. No.: B14476035
CAS No.: 65843-82-5
M. Wt: 327.3 g/mol
InChI Key: JSTRMMUOMITPLD-UHFFFAOYSA-N
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Description

Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride is a chemical compound with a complex structure that includes a quinoline ring and a piperidine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its unique chemical properties and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride typically involves multiple steps, starting with the formation of the quinoline ring. This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxide, while reduction can yield tetrahydroquinoline derivatives.

Scientific Research Applications

Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar quinoline ring structure.

    Piperidine: Contains the piperidine moiety but lacks the quinoline ring.

    4-(3-(4-Piperidinyl)propyl)quinoline: A closely related compound with similar structural features.

Uniqueness

Quinoline, 4-(3-(4-piperidinyl)propyl)-, dihydrochloride is unique due to its combined quinoline and piperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.

Properties

CAS No.

65843-82-5

Molecular Formula

C17H24Cl2N2

Molecular Weight

327.3 g/mol

IUPAC Name

4-(3-piperidin-4-ylpropyl)quinoline;dihydrochloride

InChI

InChI=1S/C17H22N2.2ClH/c1-2-7-17-16(6-1)15(10-13-19-17)5-3-4-14-8-11-18-12-9-14;;/h1-2,6-7,10,13-14,18H,3-5,8-9,11-12H2;2*1H

InChI Key

JSTRMMUOMITPLD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCC2=CC=NC3=CC=CC=C23.Cl.Cl

Origin of Product

United States

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